molecular formula C14H14ClN3O3S2 B2711260 {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone CAS No. 306977-06-0

{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone

Cat. No.: B2711260
CAS No.: 306977-06-0
M. Wt: 371.85
InChI Key: GFQDLPDLPORNCC-UHFFFAOYSA-N
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Description

{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, a thiadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide to form the intermediate 4-chlorophenylsulfonylthiosemicarbazide. This intermediate is then cyclized to form the 1,2,3-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with piperidine and a suitable acylating agent to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the piperidine moiety can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their range of applications.

Mechanism of Action

The mechanism of action of {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(4-morpholinyl)methanone
  • 4-Chlorophenyl phenyl sulfone
  • 4-Chlorobenzylsulfonyl chloride

Uniqueness

{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone is unique due to the presence of the piperidine moiety, which distinguishes it from other similar compounds. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfonylthiadiazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S2/c15-10-4-6-11(7-5-10)23(20,21)14-12(16-17-22-14)13(19)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQDLPDLPORNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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